DL-TBOA

説明

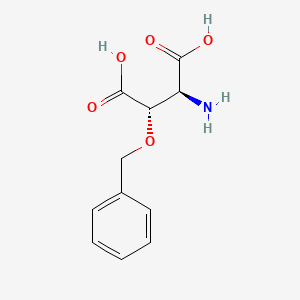

DL-トレオ-β-ベンジルオキシアスパラギン酸は、一般的にDL-TBOAとして知られており、興奮性アミノ酸トランスポーター(EAAT)の強力な阻害剤です。これは、さまざまな生理学的および病理学的プロセスにおけるグルタミン酸トランスポーターの役割を研究するための科学研究で広く使用されています。 This compoundは、中枢神経系における重要な神経伝達物質であるグルタミン酸の取り込みを阻害する能力で知られており、シナプス伝達とニューロンの興奮性を影響を与えます .

科学的研究の応用

Neuroscience Research

Mechanism of Action:

DL-TBOA functions as a competitive, non-transportable blocker of excitatory amino acid transporters (EAATs), which play a critical role in regulating extracellular levels of glutamate. By inhibiting these transporters, this compound increases glutamate concentrations in the synaptic cleft, facilitating studies on excitatory neurotransmission and neuronal excitability.

Key Findings:

- Potency: this compound exhibits high potency against EAAT1 and EAAT2, with inhibition constants (Ki) of 42 µM and 5.7 µM, respectively .

- Electrophysiological Effects: In vivo studies demonstrated that microdialysis administration of this compound into the hippocampus significantly increased extracellular levels of aspartate and glutamate, leading to neuronal damage and convulsive behavior in animal models .

Case Study:

In a study examining the effects of this compound on neocortical slices from postnatal rats, it was shown that application of this compound reduced the activity of EAAC1 and GLT1 transporters, providing insights into glutamatergic signaling during early brain development .

Cancer Research

Impact on Chemotherapy:

Recent research has highlighted the potential of this compound in enhancing the efficacy of chemotherapy agents in colorectal cancer (CRC). It was found that this compound augments cell death induced by specific chemotherapeutics while reducing p53 induction, which is often associated with cellular stress responses.

Key Findings:

- Cell Viability: In CRC cell lines HCT116 and LoVo, co-treatment with this compound increased cell death induced by SN38 (an active metabolite of irinotecan) while counteracting the effects of oxaliplatin .

- Mechanistic Insights: The alteration in SLC1A1 transporter activity was noted as a significant factor in the differential effects observed in chemotherapy resistance .

Data Table: Effects of this compound on Chemotherapy-Induced Cell Death

| Treatment | Cell Line | Effect on Viability | Mechanism |

|---|---|---|---|

| SN38 + this compound | HCT116 | Increased death | Reduced p53 induction |

| Oxaliplatin + this compound | HCT116 | Decreased death | Altered SLC1A1 localization |

Pharmacological Applications

Research Tool:

this compound has been utilized as a research tool to dissect the physiological roles of glutamate transporters in various experimental settings. Its ability to selectively inhibit EAATs without affecting ionotropic or metabotropic receptors makes it invaluable for studying excitatory neurotransmission.

Key Findings:

- Selectivity: this compound shows selectivity for EAATs over other receptor types, making it suitable for targeted studies on glutamate signaling pathways .

- In Vitro Applications: It has been effectively used in assays involving HEK293 cells expressing different EAATs to explore transporter function and pharmacodynamics .

準備方法

合成経路と反応条件

DL-TBOAは、官能基の保護と脱保護、および重要な中間体の形成を含む複数段階のプロセスによって合成されます最終段階では、アミノ基の脱保護が行われ、this compoundが生成されます .

工業生産方法

This compoundの具体的な工業生産方法は広く文書化されていませんが、この化合物は一般的に、制御された条件下で専門の化学研究室で生産されています。 合成には、高純度の試薬と溶媒を使用し、最終生成物が必要な仕様を満たすように高度な精製技術が用いられます .

化学反応解析

反応の種類

This compoundは、アミノ基やカルボキシル基などの反応性官能基の存在により、主に置換反応を起こします。 エステル化反応やアミド化反応にも関与する可能性があります .

一般的な試薬と条件

This compoundの合成および改変に使用される一般的な試薬には、tert-ブチルオキシカルボニル(Boc)やベンジルクロロホルメートなどの保護剤、トリフルオロ酢酸などの脱保護剤が含まれます。 反応は通常、化合物の分解を防ぐために穏やかな条件で行われます .

生成される主な生成物

This compoundを含む反応から生成される主な生成物には、さまざまな保護されたおよび脱保護された中間体、および官能基が修飾された誘導体があります。 これらの生成物は、多くの場合、化合物の構造活性関係を探求するためのさらなる研究に使用されます .

科学研究への応用

This compoundは、特に神経科学、薬理学、がん研究の分野において、科学研究で幅広い応用があります。主な用途には以下が含まれます。

神経科学: this compoundは、シナプス伝達とニューロンの興奮性におけるグルタミン酸トランスポーターの役割を研究するために使用されます。 .

薬理学: この化合物は、グルタミン酸トランスポーター阻害が薬物誘発性神経毒性に対する影響を調査し、てんかんや虚血などの状態に対する潜在的な治療戦略を開発するために使用されます

がん研究: this compoundは、特に大腸がんにおいて、がん細胞の生存率に影響を与えることが示されています。 .

化学反応の分析

Types of Reactions

DL-TBOA primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amino and carboxyl groups. It can also participate in esterification and amidation reactions .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include protecting agents like tert-butyloxycarbonyl (Boc) and benzyl chloroformate, as well as deprotecting agents like trifluoroacetic acid. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from the reactions involving this compound include various protected and deprotected intermediates, as well as derivatives with modified functional groups. These products are often used in further studies to explore the structure-activity relationships of the compound .

作用機序

DL-TBOAは、興奮性アミノ酸トランスポーター、特にEAAT1、EAAT2、およびEAAT3を競合的に阻害することによってその効果を発揮します。グルタミン酸の取り込みを阻害することにより、this compoundは、この神経伝達物質の細胞外濃度を増加させ、シナプス伝達とニューロンの興奮性を高めます。 このメカニズムは、さまざまな生理学的および病理学的プロセスにおけるグルタミン酸トランスポーターの役割を研究する上で特に役立ちます .

類似の化合物との比較

This compoundは、しばしばL-トランス-ピロリジン-2,4-ジカルボン酸(t-2,4-PDC)などの他のグルタミン酸トランスポーター阻害剤と比較されます。両方の化合物はグルタミン酸の取り込みを阻害しますが、this compoundはEAATに対してより強力で選択的です。 t-2,4-PDCとは異なり、this compoundはグルタミン酸キャリアによって輸送されないため、シナプス伝達におけるグルタミン酸トランスポーターの役割を研究する上でより効果的なツールとなります .

類似の化合物

L-トランス-ピロリジン-2,4-ジカルボン酸(t-2,4-PDC): グルタミン酸トランスポーターの基質阻害剤、this compoundよりも弱力.

ジヒドロカイネート: EAAT2の選択的阻害剤、this compoundよりも弱力.

This compoundのユニークな特性と高い効力は、特にグルタミン酸トランスポーターとそのさまざまな生理学的および病理学的プロセスにおける役割の研究において、科学研究における貴重なツールとなっています。

類似化合物との比較

DL-TBOA is often compared with other glutamate transporter inhibitors such as L-trans-pyrrolidine-2,4-dicarboxylate (t-2,4-PDC). While both compounds inhibit glutamate uptake, this compound is more potent and selective for EAATs. Unlike t-2,4-PDC, this compound is not transported by the glutamate carriers, making it a more effective tool for studying the role of glutamate transporters in synaptic transmission .

Similar Compounds

L-trans-Pyrrolidine-2,4-Dicarboxylate (t-2,4-PDC): A substrate inhibitor of glutamate transporters, less potent than this compound.

Dihydrokainate: A selective inhibitor of EAAT2, less potent than this compound.

UCPH-101: A selective inhibitor of EAAT1, used in studies to differentiate the roles of various EAAT subtypes.

This compound’s unique properties and high potency make it a valuable tool in scientific research, particularly in the study of glutamate transporters and their role in various physiological and pathological processes.

生物活性

DL-Threo-β-Benzyloxyaspartic acid (DL-TBOA) is a potent inhibitor of excitatory amino acid transporters (EAATs), which play a critical role in regulating extracellular levels of glutamate, a key neurotransmitter in the central nervous system. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cell viability, and potential neurotoxic and neuroprotective properties.

This compound acts primarily as a competitive inhibitor of EAATs, particularly EAAT1 and EAAT2. The compound has been shown to inhibit glutamate uptake in various cellular models:

- In vitro Studies : In COS-1 cells overexpressing EAAT1, this compound exhibited an inhibition constant (Ki) of 42 µM. For EAAT2, the Ki was significantly lower at 5.7 µM, indicating a stronger inhibitory effect compared to other known blockers like dihydrokainate (Ki = 79 µM) .

- In vivo Studies : Administration of this compound via microdialysis into the hippocampus of rats resulted in a substantial increase in extracellular levels of both aspartate (3.4-fold) and glutamate (9-fold), demonstrating its efficacy in altering neurotransmitter dynamics .

Effects on Cell Viability

This compound's impact on cell viability has been extensively studied in cancer cell lines. Research indicates that this compound can have dual effects depending on the context:

- Cancer Cell Lines : In studies involving HCT116 and LoVo cells, this compound enhanced cell death induced by SN38 (an active metabolite of irinotecan) while counteracting cell death caused by oxaliplatin. Specifically, treatment with 350 µM this compound abolished oxaliplatin-induced loss of viability in LoVo cells . This suggests that this compound may modulate resistance mechanisms in cancer therapy.

- Mechanistic Insights : The differential effects observed are linked to changes in the expression and localization of SLC1A1, an important glutamate transporter. In resistant cell lines, this compound treatment led to increased sensitivity to SN38 while providing protection against oxaliplatin-induced toxicity .

Neurotoxic and Neuroprotective Properties

This compound's role extends beyond cancer biology; it also exhibits neurotoxic and neuroprotective effects:

- Neurotoxicity : High doses of this compound have been associated with neuronal damage in the hippocampus, evidenced by convulsive behavior and limbic seizures in animal models following stereotaxic administration . This underscores the potential risks associated with excessive inhibition of glutamate transporters.

- Neuroprotection : Conversely, under certain conditions, this compound may provide neuroprotective effects by preventing excitotoxicity associated with elevated glutamate levels. The balance between its neurotoxic and neuroprotective roles is critical for understanding its therapeutic potential .

Summary of Findings

The biological activity of this compound is characterized by its potent inhibition of EAATs, leading to significant alterations in glutamate dynamics and cellular viability across various contexts. Below is a summary table encapsulating key findings:

| Property | Value/Observation |

|---|---|

| EAAT1 Ki | 42 µM |

| EAAT2 Ki | 5.7 µM |

| Effect on SN38-induced death | Enhanced by this compound |

| Effect on oxaliplatin-induced death | Counteracted by this compound |

| Neurotoxicity | Induces neuronal damage at high doses |

| Neuroprotection | Potentially protective under certain conditions |

特性

IUPAC Name |

(2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c12-8(10(13)14)9(11(15)16)17-6-7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOBCYXURWDEDS-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415515 | |

| Record name | (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208706-75-6 | |

| Record name | (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary target of DL-TBOA?

A1: this compound primarily targets excitatory amino acid transporters (EAATs) []. These transporters play a crucial role in regulating extracellular glutamate levels in the central nervous system by transporting it into surrounding glial cells, thereby terminating glutamatergic synaptic transmission.

Q2: How does this compound interact with EAATs?

A2: this compound acts as a competitive, non-transported blocker of EAATs []. It binds to the transporter's substrate binding site, preventing glutamate from binding and being transported. Unlike some inhibitors, this compound does not induce transporter-mediated currents or heteroexchange with intracellular glutamate [].

Q3: What are the downstream effects of inhibiting EAATs with this compound?

A3: Inhibiting EAATs with this compound leads to an accumulation of glutamate in the extracellular space [, ]. This can have various consequences, including:

- Enhanced activation of extrasynaptic glutamate receptors: Elevated glutamate levels can lead to prolonged activation of both synaptic and extrasynaptic NMDA and AMPA receptors, contributing to neuronal excitability and potentially excitotoxicity [, ].

- Modulation of synaptic plasticity: this compound has been shown to affect both long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, highlighting its influence on synaptic plasticity mechanisms [, ].

- Altered neuronal network activity: By disrupting glutamate homeostasis, this compound can induce abnormal neuronal activity patterns, such as slow network oscillations (SNOs) in the developing hippocampus and paroxysmal hyperactivity in the prefrontal cortex of AD mouse models [, ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C12H15NO5, and its molecular weight is 253.25 g/mol. Detailed spectroscopic data can be found in relevant chemical databases and publications.

Q5: Is this compound chemically stable, and how does its stability compare to other EAAT inhibitors?

A5: this compound demonstrates higher chemical stability compared to its benzoyl analog, Threo-Beta-Benzoyloxyaspartate (TBzOAsp) []. This improved stability is attributed to the replacement of the labile ester bond in TBzOAsp with a more stable ether linkage in this compound.

Q6: Does this compound have any known catalytic properties?

A6: this compound is not known to possess any catalytic properties. Its primary mode of action is through binding and inhibiting EAATs, not catalyzing chemical reactions.

Q7: Have computational methods been used to study this compound and its interactions with EAATs?

A7: Yes, computational chemistry and modeling techniques, including molecular docking, have been employed to investigate the binding interactions between this compound and EAATs []. These studies help elucidate the structural basis of this compound's inhibitory potency and selectivity.

Q8: How do structural modifications of this compound affect its activity and selectivity for different EAAT subtypes?

A8: Research on novel L-TBOA analogs with substitutions on the benzene ring has shown that these modifications significantly influence their potency and selectivity for EAAT subtypes []. For instance, TFB-TBOA, with a trifluoromethylbenzoylamino group, displayed significantly higher potency for EAAT1 and EAAT2 compared to L-TBOA []. These findings underscore the importance of SAR studies in optimizing this compound derivatives for targeted therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。